1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
N-alkylation: The starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, is subjected to N-alkylation using prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Methylation: The intermediate product is then methylated using methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazolopyrimidines.
Scientific Research Applications
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases.
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Rasagiline: N-methyl-1-®-aminoindan, a selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, another MAO-B inhibitor with neuroprotective properties.
Uniqueness
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its dual functionality as both an MAO inhibitor and an LSD1 inhibitor, making it a promising candidate for the treatment of neurodegenerative diseases and cancer .
Properties
IUPAC Name |
1-methyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8/h3,5-6H,1,4H2,2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQZNUIQOPPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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